molecular formula C9H14N2O B2717869 1-(3-Cyclobutyl-1,2-oxazol-4-yl)-N-methylmethanamine CAS No. 2416242-83-4

1-(3-Cyclobutyl-1,2-oxazol-4-yl)-N-methylmethanamine

Cat. No. B2717869
CAS RN: 2416242-83-4
M. Wt: 166.224
InChI Key: WTIYIUBTRQBGKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Cyclobutyl-1,2-oxazol-4-yl)-N-methylmethanamine, also known as (3-cyclobutyl-1,2-oxazol-4-yl)methanamine, is a chemical compound with the molecular formula C8H12N2O . It has a molecular weight of 152.2 . The compound is stored at a temperature of 4°C and is in liquid form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H12N2O/c9-4-7-5-11-10-8(7)6-2-1-3-6/h5-6H,1-4,9H2 . This code provides a unique representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

As mentioned earlier, 1-(3-Cyclobutyl-1,2-oxazol-4-yl)-N-methylmethanamine is a liquid at room temperature .

Scientific Research Applications

Neurochemistry and Neurotoxicity

The neurochemical effects and potential neurotoxicity of amphetamine derivatives, including MDMA, a structurally related compound, have been extensively studied. MDMA has been shown to elicit biphasic responses in animals, categorized into acute and long-term effects, which include alterations in serotonin (5-HT) levels and neurotoxicity. These findings could be relevant when considering the neurochemical pathways and potential toxicity of "1-(3-Cyclobutyl-1,2-oxazol-4-yl)-N-methylmethanamine" due to structural similarities or shared pharmacological properties with MDMA and its derivatives (McKenna & Peroutka, 1990).

Drug Metabolism

The metabolism of small-molecule drugs involves Cytochrome P450 (CYP) enzymes, which are crucial for understanding drug-drug interactions (DDIs) and the metabolic pathways of pharmaceutical compounds. Chemical inhibitors of CYP isoforms are essential tools for deciphering the involvement of specific CYP isoforms in drug metabolism. This research is pertinent for compounds like "1-(3-Cyclobutyl-1,2-oxazol-4-yl)-N-methylmethanamine," which may undergo metabolism via similar pathways (Khojasteh et al., 2011).

Synthetic Chemistry

The synthesis of 1,2,3-triazoles, another heterocyclic compound class, has been explored due to their diverse applications in drug discovery, material science, and bioconjugation. Given the structural similarities, the synthetic routes and methodologies developed for triazoles might offer insights or be adaptable for synthesizing and studying "1-(3-Cyclobutyl-1,2-oxazol-4-yl)-N-methylmethanamine" and its derivatives. These methods include copper-catalyzed azide-alkyne cycloaddition, highlighting the importance of heterocyclic compounds in various scientific applications (Kaushik et al., 2019).

Safety and Hazards

The compound is classified as dangerous, with hazard statements H314 and H335 . This means it can cause severe skin burns and eye damage (H314), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P260), and washing thoroughly after handling (P264) .

properties

IUPAC Name

1-(3-cyclobutyl-1,2-oxazol-4-yl)-N-methylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O/c1-10-5-8-6-12-11-9(8)7-3-2-4-7/h6-7,10H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTIYIUBTRQBGKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CON=C1C2CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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